molecular formula C16H16ClNO3S B15294370 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide

6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide

Katalognummer: B15294370
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: IFLYSJLHZGSMED-BUSXIPJBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a tetrahydrothieno[2,3-c]pyridine ring system

Vorbereitungsmethoden

The synthesis of 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide involves several steps. One common synthetic route includes the following steps:

    Formation of the thienopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced into the thienopyridine core.

    Methoxylation: The methoxy group is introduced through a methylation reaction.

    Oxidation: The final step involves the oxidation of the compound to form the 6-oxide derivative.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ester linkage.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.

Wissenschaftliche Forschungsanwendungen

6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving inflammation and oxidative stress.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in oxidative stress and inflammation. It may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

6-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine 6-oxide can be compared with other similar compounds, such as:

    Thienopyridine derivatives: These compounds share the thienopyridine core structure but differ in their substituents and functional groups.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group but different core structures.

    Methoxy derivatives: Compounds with a methoxy group but different core structures.

Eigenschaften

Molekularformel

C16H16ClNO3S

Molekulargewicht

337.8 g/mol

IUPAC-Name

methyl (2S)-2-(2-chlorophenyl)-2-(6-oxido-5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ium-6-yl)acetate

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(19)15(12-4-2-3-5-13(12)17)18(20)8-6-11-7-9-22-14(11)10-18/h2-5,7,9,15H,6,8,10H2,1H3/t15-,18?/m0/s1

InChI-Schlüssel

IFLYSJLHZGSMED-BUSXIPJBSA-N

Isomerische SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)SC=C3)[O-]

Kanonische SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2(CCC3=C(C2)SC=C3)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.